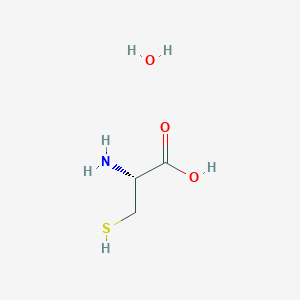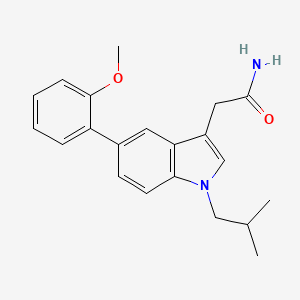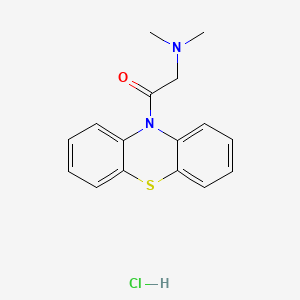![molecular formula C31H39Cl2N5 B606986 N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine CAS No. 1872387-43-3](/img/structure/B606986.png)
N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine
Descripción general
Descripción
DC661 is an inhibitor of palmitoyl-protein thioesterase 1 (PPT1) and a dimeric form of hydroxychloroquine. It binds to PPT1 and inhibits PPT1 enzyme activity in A375 cells when used at concentrations of 5, 10, and 100 µM. DC661 (10 µM) inhibits autophagic flux and induces apoptosis in B-RAF mutant melanoma cell lines. It also induces stimulator of interferon genes (STING) activation and enhances antigen-primed T cell-mediated killing of B16/F10 murine melanoma cells in mouse splenocyte co-cultures. In vivo, DC661 (10 mg/kg) reduces intratumor autophagy and suppresses tumor growth in an HT-29 mouse xenograft model.
DC661 is a potent palmitoyl-protein thioesterase 1 (PPT1) inhibitor. DC661 inhibits autophagy. DC661 is capable of deacidifying the lysosome and inhibiting autophagy significantly better than hydroxychloroquine (HCQ).
Aplicaciones Científicas De Investigación
Antimalarial and Antiviral Activities
- Antiplasmodial and Antiviral Properties : Derivatives of 7-chloro-4-aminoquinoline, structurally related to the specified compound, have shown potential as anti-malarial and anti-viral agents, particularly against Plasmodium falciparum strains and viruses like influenza A and SARS-CoV-2 (Mizuta et al., 2023).
Cancer Therapy Applications
- Potential in Cancer Therapies : Chloroquine and its analogs, which include similar quinoline derivatives, have been recognized for their potential in enhancing cancer therapies. These compounds may sensitize cancer cells to treatments like radiation and chemotherapy (Solomon & Lee, 2009).
Corrosion Inhibition
- Corrosion Inhibition Efficiency : Certain chloroquine derivatives, including those similar in structure to the specified compound, have been investigated for their corrosion inhibition potential, revealing a correlation between their electronic structures and inhibition efficiency (Ogunyemi et al., 2020).
Antitumor Activity
- Cytotoxic Effects on Cancer Cells : Some 4-aminoquinoline derivatives have demonstrated effective cytotoxic effects on human breast tumor cell lines, suggesting their potential as anticancer agents (Zhang et al., 2007).
Mecanismo De Acción
Target of Action
DC661, also known as “N1-(7-chloroquinolin-4-yl)-N6-(6-((7-chloroquinolin-4-yl)amino)hexyl)-N6-methylhexane-1,6-diamine” or “N-(7-chloroquinolin-4-yl)-N’-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N’-methylhexane-1,6-diamine”, primarily targets Palmitoyl-protein thioesterase 1 (PPT1) . PPT1 plays a critical role in the progression of various cancers .
Mode of Action
DC661 interacts with PPT1 and inhibits its activity . Unlike other chloroquine (CQ) derivatives such as hydroxychloroquine (HCQ), DC661 maintains its activity in acidic media . This interaction results in significant changes in the cell, including the deacidification of the lysosome and inhibition of autophagy .
Biochemical Pathways
The interaction of DC661 with PPT1 affects several biochemical pathways. It induces lysosomal membrane permeability and causes lysosomal deacidification . This leads to the inhibition of autophagy, a catabolic process that removes unnecessary or dysfunctional components within cells . Additionally, DC661 has been found to induce apoptosis via the mitochondrial pathway .
Result of Action
The action of DC661 results in significant molecular and cellular effects. It causes lysosomal deacidification and inhibits autophagy . This leads to the induction of apoptosis, a form of programmed cell death . Moreover, DC661 enhances the sensitivity of cancer cells to other treatments, such as sorafenib in hepatocellular carcinoma .
Action Environment
The action, efficacy, and stability of DC661 can be influenced by various environmental factors. For instance, the expression level of PPT1, the target of DC661, varies in different tumor microenvironments . Furthermore, DC661 has been found to enhance the anti-tumor immune response by promoting dendritic cell maturation and further promoting CD8+ T cell activation . This suggests that the immune environment can significantly influence the action of DC661.
Propiedades
IUPAC Name |
N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39Cl2N5/c1-38(20-8-4-2-6-16-34-28-14-18-36-30-22-24(32)10-12-26(28)30)21-9-5-3-7-17-35-29-15-19-37-31-23-25(33)11-13-27(29)31/h10-15,18-19,22-23H,2-9,16-17,20-21H2,1H3,(H,34,36)(H,35,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKCWFZTSDXOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCCNC1=C2C=CC(=CC2=NC=C1)Cl)CCCCCCNC3=C4C=CC(=CC4=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of DC661?
A: DC661, a dimeric chloroquine derivative, primarily targets palmitoyl-protein thioesterase 1 (PPT1) within the lysosome. [, ] This inhibition leads to lysosomal lipid peroxidation (LLP), causing lysosomal membrane permeabilization and ultimately, cell death. [] This cell death pathway is unique in that it elicits cell-intrinsic immunogenicity, priming the immune system to target tumor cells. [, ]
Q2: How does DC661's structure contribute to its activity?
A: DC661 is a dimeric structure composed of two chloroquine molecules linked by a hexyl chain. [, ] This dimeric structure significantly enhances its ability to deacidify lysosomes and inhibit autophagy compared to its monomeric counterpart, hydroxychloroquine (HCQ). [] Computational modeling suggests that DC661 forms more stable complexes with PPT1, particularly at a site near methionine 112, potentially contributing to its potent inhibitory activity. []
Q3: What are the implications of PPT1 inhibition in cancer?
A: PPT1 is often overexpressed in various cancers and has been linked to poor patient survival. [, ] Studies have shown that genetic suppression of PPT1 mirrors the effects of DC661 treatment, significantly impairing tumor growth. [] This highlights PPT1 as a promising therapeutic target in cancer, and DC661 serves as a potent inhibitor of this target.
Q4: How does DC661 affect the tumor microenvironment?
A: DC661 treatment has been shown to induce a shift in the tumor microenvironment from an immunosuppressive to an immunostimulatory state. [, ] Specifically, DC661 treatment promotes the polarization of macrophages from the M2 (immunosuppressive) to the M1 (immunostimulatory) phenotype, enhancing the antitumor immune response. []
Q5: Can DC661 enhance the efficacy of existing cancer therapies?
A: Preclinical studies suggest that DC661 can potentiate the efficacy of anti-PD-1 antibody therapy, a common immunotherapy approach for cancer. [] The combination of DC661 and anti-PD-1 antibody resulted in enhanced tumor growth inhibition and improved survival in melanoma mouse models. [] This synergistic effect is attributed to DC661's ability to enhance T cell priming and cytotoxic activity, as well as reduce the presence of immunosuppressive cells within the tumor microenvironment. []
Q6: What are the potential limitations of DC661 as a cancer therapy?
A: Despite its promising antitumor activity, the emergence of resistance to lysosomal autophagy inhibition, including DC661, poses a significant challenge. [] Studies have shown that upregulation of enzymes involved in lipid metabolism, particularly UDP-glucose ceramide glucosyltransferase (UGCG), can contribute to LAI resistance. []
Q7: Are there strategies to overcome resistance to DC661?
A: Combining DC661 with inhibitors of lipid metabolism, particularly UGCG inhibitors like eliglustat, has shown promise in preclinical models. [] This combination strategy effectively inhibits tumor growth, improves survival rates, and overcomes resistance observed with DC661 alone. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea](/img/structure/B606909.png)
![N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide](/img/structure/B606911.png)
![1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea](/img/structure/B606913.png)




